myricetin 3-O-beta-D-glucopyranoside

Catalog No.
S627631
CAS No.
19833-12-6
M.F
C21H20O13
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
myricetin 3-O-beta-D-glucopyranoside

CAS Number

19833-12-6

Product Name

myricetin 3-O-beta-D-glucopyranoside

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1

InChI Key

FOHXFLPXBUAOJM-LIBJPBHASA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

Isomyricitrin; Myricetin 3-Glucoside; Isomericitrin; Myricetin 3-β-D-Glucopyranoside; 3-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one; 3,3’,4’,5,5’,7-Hexahydroxyflavone 3-β-D-Glucopyranoside; Myricetin 3-O-D-G

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Myricetin 3-O-beta-D-glucopyranoside (Myricetin 3-O-glucoside) is a naturally occurring flavonoid found in various plants, including Tibouchina paratropica, Saxifraga tricuspidata, and Libocedrus yateensis [, ]. It has garnered interest in scientific research due to its potential health benefits and diverse bioactivities. Here's an overview of its applications in scientific studies:

Anti-inflammatory properties:

Myricetin 3-O-glucoside has been shown to exhibit anti-inflammatory effects in various in vitro and in vivo models. Studies suggest it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators and enzymes []. For example, research on Tibouchina paratropica leaves demonstrated its ability to suppress the production of inflammatory markers in lipopolysaccharide-stimulated macrophages [].

Antimicrobial activity:

Several studies have explored the antimicrobial potential of Myricetin 3-O-glucoside against various bacterial and fungal strains. Research suggests it possesses broad-spectrum antimicrobial activity, potentially inhibiting the growth and proliferation of some pathogenic microorganisms []. However, further investigation is needed to understand the specific mechanisms of action and potential applications.

Anti-Leishmanial activity:

Studies have shown promise for Myricetin 3-O-glucoside in combating Leishmaniasis, a parasitic disease. Research suggests it exhibits anti-Leishmanial activity against various Leishmania species, potentially targeting parasite growth and viability []. Further studies are necessary to explore its efficacy and potential therapeutic applications.

Other potential applications:

Ongoing research explores the potential of Myricetin 3-O-glucoside in various other areas, including:

  • Neuroprotective effects: Studies suggest it may offer neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Antioxidant activity: Research indicates its potential to act as an antioxidant, potentially scavenging free radicals and protecting cells from oxidative stress [].
  • Anticancer properties: Some studies suggest its potential role in regulating cancer cell proliferation and migration, but further investigation is needed [].

Myricetin 3-O-beta-D-glucopyranoside is a flavonoid glycoside, specifically an O-glucoside of myricetin, characterized by the attachment of a beta-D-glucosyl residue at the 3-position of the myricetin molecule. Myricetin itself is a naturally occurring flavonoid found in various plants, including the root barks of Myrica cerifera L. This compound has garnered attention due to its potential health benefits and biological activities, which are attributed to both the myricetin moiety and the glucosyl group attached to it .

The chemical structure of myricetin 3-O-beta-D-glucopyranoside can participate in various reactions typical of flavonoid glycosides. These include:

  • Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, yielding free myricetin and glucose.
  • Oxidation: Myricetin 3-O-beta-D-glucopyranoside can undergo oxidation reactions, potentially leading to the formation of reactive oxygen species, which may contribute to its biological activities.
  • Reduction: The compound may also participate in reduction reactions, affecting its solubility and reactivity.

These reactions are significant for understanding the compound's stability and potential transformations in biological systems .

Myricetin 3-O-beta-D-glucopyranoside exhibits several notable biological activities:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Properties: It may inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic effects in inflammatory diseases .
  • Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens .

These activities make myricetin 3-O-beta-D-glucopyranoside a candidate for further research in pharmacology and nutraceutical applications.

Synthesis of myricetin 3-O-beta-D-glucopyranoside can be achieved through various methods:

  • Natural Extraction: Isolation from plant sources, particularly from Myrica cerifera L., where it is naturally present.
  • Chemical Synthesis: This involves the glycosylation of myricetin using beta-D-glucose under specific conditions (e.g., acidic or enzymatic catalysis) to form the glycoside.
  • Biotechnological Approaches: Utilizing enzymes such as glycosyltransferases to catalyze the formation of glycosidic bonds in vitro.

Each method has its advantages and challenges concerning yield, purity, and scalability .

Myricetin 3-O-beta-D-glucopyranoside has several applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a dietary supplement for health promotion.
  • Pharmaceuticals: Research is ongoing into its potential use in treating inflammatory diseases and conditions associated with oxidative stress.
  • Cosmetics: Its antioxidant properties make it a candidate for incorporation into skincare products aimed at reducing oxidative damage to skin cells .

Myricetin 3-O-beta-D-glucopyranoside shares structural similarities with several other flavonoid glycosides. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Myricetin 3-O-alpha-L-arabinofuranosideO-arabinofuranosideExhibits different solubility and bioactivity profiles.
Myricetin 3-O-galactopyranosideO-galactopyranosideMay have distinct anti-inflammatory properties.
Quercetin 3-O-beta-D-glucopyranosideO-glucosideSimilar antioxidant activity but different efficacy.

While all these compounds share a flavonoid backbone, their unique sugar moieties (glucose vs. galactose vs. arabinose) influence their solubility, absorption, and biological activity, making each compound distinct in its potential applications and effects .

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

480.09039069 g/mol

Monoisotopic Mass

480.09039069 g/mol

Heavy Atom Count

34

Wikipedia

Myricetin 3-O-beta-D-glucopyranoside

Dates

Modify: 2023-08-15

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